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Compound of Interest

Compound Name: MAB-CHMINACA-d4

Cat. No.: B1163302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of MAB-CHMINACA and its

deuterated isotopologue, MAB-CHMINACA-d4. The document outlines their core differences,

physicochemical properties, and pharmacological activities, with a focus on their applications in

a research and drug development context. Detailed experimental methodologies and visual

representations of key processes are included to facilitate a deeper understanding.

Core Differences and Primary Applications
MAB-CHMINACA is a potent synthetic cannabinoid that acts as a full agonist at the

cannabinoid receptors CB1 and CB2.[1] It has been the subject of extensive research in

pharmacology and toxicology. MAB-CHMINACA-d4 is a deuterated analog of MAB-

CHMINACA, where four hydrogen atoms on the indazole ring have been replaced with

deuterium.[2][3] This isotopic substitution results in a molecule with a higher molecular weight,

which is readily distinguishable from the parent compound by mass spectrometry.

The primary and intended application of MAB-CHMINACA-d4 is as an internal standard for the

quantitative analysis of MAB-CHMINACA in biological and forensic samples.[2][3] Its chemical

and physical properties are nearly identical to MAB-CHMINACA, ensuring similar behavior

during sample extraction, derivatization, and chromatographic separation. The key difference is

its increased mass, which allows for accurate quantification in techniques like gas

chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry

(LC-MS).
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Physicochemical Properties
The fundamental physicochemical properties of MAB-CHMINACA and MAB-CHMINACA-d4
are summarized in the table below. The key distinction lies in their molecular weight, a direct

consequence of the deuterium labeling.

Property MAB-CHMINACA
MAB-CHMINACA-
d4

Reference(s)

Chemical Name

N-(1-amino-3,3-

dimethyl-1-oxobutan-

2-yl)-1-

(cyclohexylmethyl)-1H

-indazole-3-

carboxamide

N-(1-amino-3,3-

dimethyl-1-oxobutan-

2-yl)-1-

(cyclohexylmethyl)-1H

-indazole-d4-3-

carboxamide

[2][3]

Synonyms ADB-CHMINACA ADB-CHMINACA-d4 [2][3][4]

Chemical Formula C₂₁H₃₀N₄O₂ C₂₁H₂₆D₄N₄O₂ [2][3]

Molecular Weight 370.5 g/mol 374.5 g/mol [2][3]

Appearance Neat solid

100 µg/ml or 1 mg/ml

solution in methanol

or neat solid

[2][3]

Pharmacological Properties
MAB-CHMINACA is a high-affinity ligand for the CB1 receptor, exhibiting potent agonist activity.

[4] This interaction is responsible for its psychoactive effects. While specific pharmacological

data for MAB-CHMINACA-d4 is not readily available in published literature, it is widely

assumed in the scientific community that the deuteration at the indazole core has a negligible

impact on its receptor binding affinity and functional potency. This assumption is based on the

principle of the kinetic isotope effect, where the substitution of hydrogen with deuterium, a

heavier isotope, primarily affects the rate of reactions involving the breaking of the carbon-

deuterium bond. As receptor-ligand binding is a non-covalent interaction, a significant alteration

in binding affinity is not expected.
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Parameter MAB-CHMINACA
MAB-CHMINACA-
d4

Reference(s)

Receptor Target

CB1 and CB2

Cannabinoid

Receptors

CB1 and CB2

Cannabinoid

Receptors (inferred)

[1]

CB1 Receptor Binding

Affinity (Ki)
0.289 nM

Not reported,

assumed to be similar

to MAB-CHMINACA

[4]

CB1 Functional

Activity (EC50)
0.620 nM

Not reported,

assumed to be similar

to MAB-CHMINACA

Agonist Type Full Agonist Full Agonist (inferred) [1]

Metabolic Profile
The metabolism of MAB-CHMINACA has been studied in vitro using human hepatocytes and

liver microsomes. The primary metabolic pathways involve hydroxylation of the

cyclohexylmethyl and tert-butyl moieties, as well as amide hydrolysis.[5][6][7] While specific

metabolic studies on MAB-CHMINACA-d4 are not published, it is anticipated that it will

undergo the same metabolic transformations. However, the rate of metabolism at the

deuterated indazole ring may be slightly slower due to the kinetic isotope effect, potentially

leading to a slightly longer half-life. This difference in metabolic rate, if present, is generally

considered insignificant for its role as an internal standard in most analytical methods.

Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive
Radioligand Binding)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test

compound (e.g., MAB-CHMINACA) for the CB1 receptor.

Materials:
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Membranes from cells expressing human CB1 receptors

[³H]CP-55,940 (radioligand)

Test compound (MAB-CHMINACA)

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA)

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

96-well microplates

Filter mats (GF/C)

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of the test compound in binding buffer.

In a 96-well plate, add the cell membranes, [³H]CP-55,940 at a concentration near its Kd,

and the test compound at various concentrations.

For total binding wells, add only buffer instead of the test compound.

For non-specific binding wells, add the non-specific binding control.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding and determine the IC50 of the test compound.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Plate Preparation

Incubation Termination & Washing Detection & Analysis

Serial Dilutions Add Test Compound

Add Membranes

Incubate Plate

Add Radioligand

Add Controls

Filtration Washing Scintillation Counting Data Analysis Determine Ki

Cell Preparation Compound Treatment Detection & Analysis

Seed Cells Cell Growth Pre-treat with Test Compound Stimulate with Forskolin Lyse Cells Measure cAMP Data Analysis Determine EC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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